molecular formula C19H17ClN2O2 B2776548 1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 886886-38-0

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2776548
CAS No.: 886886-38-0
M. Wt: 340.81
InChI Key: KOYXHXUVGHDQQF-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic organic compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves several steps, including the formation of the pyrazine ring and the introduction of the chlorophenyl and dimethylphenyl groups. The synthetic route typically starts with the condensation of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles under appropriate conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione can be compared with other pyrazine derivatives, such as:

    This compound: Similar in structure but with different substituents.

    1-(3-Bromophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione: Contains a bromine atom instead of chlorine.

    1-(3-Methylphenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione: Contains a methyl group instead of chlorine. These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-[(2,5-dimethylphenyl)methyl]pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-13-6-7-14(2)15(10-13)12-21-8-9-22(19(24)18(21)23)17-5-3-4-16(20)11-17/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXHXUVGHDQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=CN(C(=O)C2=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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